molecular formula C11H9FN2 B1440368 3-(4-Fluoro-phenyl)-pyridin-2-ylamine CAS No. 1214333-67-1

3-(4-Fluoro-phenyl)-pyridin-2-ylamine

Cat. No. B1440368
CAS RN: 1214333-67-1
M. Wt: 188.2 g/mol
InChI Key: WBCAUNBIPXTHOV-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-pyridin-2-ylamine, also known as 4-FPP, is an aromatic heterocyclic amine that has been studied for its potential applications in the fields of medicine and chemistry. It is a white, crystalline solid with a molecular weight of 201.2 g/mol. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). 4-FPP has been studied for its potential applications in the fields of medicine and chemistry, particularly in the area of synthetic organic chemistry.

Scientific Research Applications

  • Selective Met Kinase Inhibition : Schroeder et al. (2009) reported that N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model and have advanced into phase I clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

  • Docking and QSAR Studies for c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking studies of compounds including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives complexed with c-Met kinase. The study analyzed the molecular features contributing to high inhibitory activity and predicted the biological activities using QSAR methods (Caballero et al., 2011).

  • Potential Anticancer Agents : Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules with antiproliferative activity against various types of cancer cells, including carcinomas and leukemia. These compounds exhibited selectivity for cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

  • Europium Chelate Luminescence and Antibody Conjugation : Karşılayan et al. (1997) explored the synthesis of chelating 4-(phenylethynyl)pyridines for europium chelate luminescence. These chelates were coupled to antibodies, demonstrating variations in luminescence, labeling properties, and immunoreactivity based on substituents in the triazine ring (Karşılayan et al., 1997).

  • Flumatinib Metabolism in Chronic Myelogenous Leukemia Patients : Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of Flumatinib in humans after oral administration, providing insights into its biotransformation (Gong et al., 2010).

  • TGF-beta Receptor 1 Inhibition : Bonafoux et al. (2009) reported on the development of inhibitors of TGF-beta receptor 1, including 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine. These inhibitors showed significant activity and a superior pharmacokinetic profile, presenting them as candidates for further optimization (Bonafoux et al., 2009).

  • mGlu5 Receptor Antagonism : Poon et al. (2004) conducted studies on 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives for the development of novel mGlu5 receptor antagonists. They discovered a highly potent, brain penetrant, azole-based mGlu5 receptor antagonist (Poon et al., 2004).

Mechanism of Action

It’s worth noting that the study and understanding of a compound’s mechanism of action involves identifying its primary targets in the body, such as proteins or enzymes, and understanding how the compound interacts with these targets . This can lead to various biochemical changes and affect different pathways within the body .

Pharmacokinetics studies how the body affects a specific drug after administration. It involves the study of the mechanisms of absorption and distribution of an administered drug, the rate at which a drug action begins and the duration of its effect, the chemical changes of the substance in the body (e.g. by enzymes), and the effects and routes of excretion of the metabolites of the drug .

The result of a compound’s action can be observed at the molecular and cellular level, and can lead to various physiological effects. The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .

properties

IUPAC Name

3-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCAUNBIPXTHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299761
Record name 3-(4-Fluorophenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenyl)-pyridin-2-ylamine

CAS RN

1214333-67-1
Record name 3-(4-Fluorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214333-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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